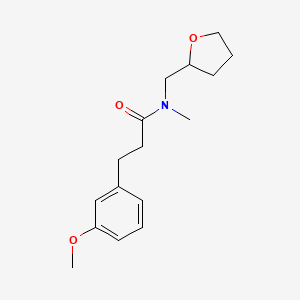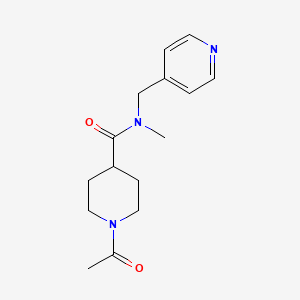
4-(2,3-Dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMQX and is a potent antagonist of glutamate receptors.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential applications in neuroscience research. It is a potent antagonist of glutamate receptors, which are involved in the transmission of signals between neurons. DMQX has been used to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
DMQX acts as a competitive antagonist of glutamate receptors, specifically the AMPA and kainate receptor subtypes. By binding to these receptors, DMQX prevents the binding of glutamate, a neurotransmitter that is involved in the transmission of signals between neurons. This results in a decrease in the excitatory response of neurons, which can have various effects on neuronal function.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and improve cognitive function. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. DMQX has also been investigated for its potential applications in pain management, as it has been shown to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments. It is a potent antagonist of glutamate receptors, which makes it a valuable tool for investigating the role of glutamate receptors in various neurological disorders. DMQX is also relatively stable, which allows for easy storage and handling. However, DMQX has some limitations, including its high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of glutamate receptors. Another area of interest is the investigation of the potential therapeutic applications of DMQX in various neurological disorders. Additionally, there is a need for further studies to investigate the safety and toxicity of DMQX, particularly with regards to its potential use as a therapeutic agent.
Synthesemethoden
DMQX can be synthesized using several methods, including the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with ethyl chloroformate, followed by the reaction with 1,4-diazepane-2,5-dione. Another method involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-diazepane-2,5-dione. The final product is obtained through purification by recrystallization.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-11(2)19-14-8-12(4-5-13(14)18-10)16(22)20-7-3-6-17-15(21)9-20/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHTKYGODPLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)



![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)



![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)



![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)